Erythrulose

Descripción

Propiedades

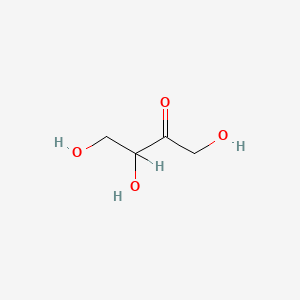

IUPAC Name |

1,3,4-trihydroxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h3,5-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPHVQVXLPRNCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862137 | |

| Record name | 1,3,4-Trihydroxy-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40031-31-0 | |

| Record name | Erythrulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40031-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythrulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040031310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Trihydroxy-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butanone, 1,3,4-trihydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHRULOSE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS4GKH53PR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Erythrulose: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrulose is a natural ketotetrose sugar that has garnered significant interest in the cosmetic and dermatological fields, primarily for its application as a self-tanning agent.[1][2] Unlike its more common counterpart, dihydroxyacetone (DHA), this compound is reported to produce a more gradual, longer-lasting, and natural-looking tan.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, analysis, and mechanism of action of this compound, with a focus on data and methodologies relevant to researchers and formulation scientists.

Chemical Structure and Nomenclature

This compound, a tetrose carbohydrate, possesses a ketone functional group, classifying it as a ketose.[1] It exists as two enantiomers, D-Erythrulose and L-Erythrulose, with the D-isomer being the most common.[1]

Systematic IUPAC Name: (3R)-1,3,4-Trihydroxybutan-2-one (for D-Erythrulose)[1]

Common Names: this compound, D-Erythrulose, Glycerotetrulose[1][3]

Chemical Formula: C₄H₈O₄[1]

Molar Mass: 120.104 g/mol [1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for formulation development, stability testing, and analytical method development.

| Property | Value | References |

| Appearance | Clear, colorless to pale yellowish, highly viscous liquid or syrup | [1][3][4] |

| Solubility | Soluble in water and alcohol solvents. Insoluble in oil. | [3][5] |

| Boiling Point | 144.07 °C (rough estimate) | [6] |

| pKa | 12.00 ± 0.20 (Predicted) | [6] |

| Density | 1.39 - 1.420 g/cm³ | [5][6] |

| Stability | Stable at a pH range of 2.0-5.0. Unstable at pH > 5.5. Avoid temperatures above 40°C for prolonged periods. | [4] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (D₂O)

| Proton | Chemical Shift (ppm) | Multiplicity |

| H1, H1' | ~4.5 | s |

| H3 | ~4.3 | t |

| H4, H4' | ~3.7 | d |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (D₂O)

| Carbon | Chemical Shift (ppm) |

| C1 | ~65 |

| C2 | ~210 |

| C3 | ~72 |

| C4 | ~63 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of hydroxyl and carbonyl functional groups.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3600-3200 (broad) | O-H | Stretching |

| 2950-2850 | C-H | Stretching |

| ~1725 | C=O | Stretching |

| 1300-1000 | C-O | Stretching |

UV-Vis Spectroscopy

This compound exhibits a characteristic absorption maximum in the ultraviolet region, which is useful for its quantification.

Table 5: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) |

| Water | ~277 |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through both biotechnological and chemical methods.

1. Fermentation by Gluconobacter

A common industrial method for producing this compound is through the aerobic fermentation of meso-erythritol by strains of Gluconobacter bacteria.[1][4]

Experimental Workflow: Fermentative Production of this compound

2. Aldol Condensation

A chemical synthesis route involves the aldol condensation of dihydroxyacetone (DHA) and formaldehyde.[6]

Detailed Methodology: Aldol Condensation Synthesis

-

Reaction Setup: In a glass reactor equipped with a magnetic stirrer and a reflux condenser, add a 7.5 M formaldehyde solution (1.35 mL), dihydroxyacetone (45 mg, 0.5 mmol), and purified water (100 mL).[6]

-

Catalyst Addition: Introduce a zeolite-like imidazolate frame (ZIF) catalyst, such as ZIF-8 (35 mg), to the reaction mixture. The pH of the solution should be in the range of 7.54–8.71.[6]

-

Reaction Conditions: Heat the mixture to a temperature not exceeding 80 °C (e.g., 65 °C) with vigorous stirring (e.g., 1000 rpm) for a duration of 0.5 to 5 hours.[6]

-

Work-up and Analysis: After the reaction, the catalyst can be removed by filtration. The reaction products, including this compound, can be analyzed by High-Performance Liquid Chromatography (HPLC).[6]

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification of this compound in various matrices.

Detailed Methodology: HPLC Analysis of this compound in a Cosmetic Cream

-

Sample Preparation:

-

Accurately weigh approximately 1 gram of the cosmetic cream into a 50 mL volumetric flask.

-

Add a suitable extraction solvent, such as a mixture of acetonitrile and water (e.g., 90:10 v/v), to the flask.

-

Sonicate the mixture for 15-20 minutes to ensure complete extraction of this compound.

-

Allow the mixture to cool to room temperature and then dilute to the mark with the extraction solvent.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Column: Lichrospher 5-NH₂ (250 mm x 4.6 mm) or equivalent amino-propyl column.

-

Mobile Phase: Acetonitrile:Water (90:10, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10-20 µL.

-

Detection: UV detector at 277 nm.

-

Experimental Workflow: HPLC Analysis of this compound in Cosmetics

Mechanism of Action: The Maillard Reaction

The self-tanning effect of this compound is attributed to the Maillard reaction, a non-enzymatic browning reaction that occurs between the ketone group of this compound and the free amino groups of amino acids in the keratin proteins of the stratum corneum.[2][4] The primary amino acids involved are lysine and arginine.[7] This reaction leads to the formation of brown-colored polymers called melanoidins, which impart the temporary tan.[4]

Signaling Pathway: Maillard Reaction of this compound with Skin Keratin

Safety and Stability

This compound is generally considered safe for cosmetic use, with low potential for skin irritation or sensitization.[3] Stability testing of cosmetic formulations containing this compound is crucial to ensure product quality and efficacy over its shelf life. Key parameters to monitor include color, odor, pH, viscosity, and the concentration of the active ingredient.[4] Formulations should be maintained at a slightly acidic pH (ideally between 3 and 4) to ensure the stability of this compound.[4]

Experimental Protocol: Cosmetic Stability Testing

A general protocol for assessing the stability of a cosmetic formulation containing this compound involves:

-

Sample Preparation: Prepare samples of the final formulation in its intended packaging.

-

Storage Conditions: Store samples under various conditions to simulate real-world scenarios:

-

Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 3-6 months.

-

Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH for the intended shelf life (e.g., 24-36 months).

-

Freeze-Thaw Cycles: Typically 3-5 cycles of freezing at -10°C to -20°C for 24 hours followed by thawing at room temperature for 24 hours.

-

-

Evaluation at Time Points: At specified time intervals (e.g., 0, 1, 2, 3, 6, 12, 24 months), evaluate the samples for:

-

Physical Properties: Appearance, color, odor, viscosity, and phase separation.

-

Chemical Properties: pH and this compound concentration (using a validated HPLC method).

-

Microbiological Purity: Testing for microbial contamination.

-

Conclusion

This compound presents a valuable alternative and adjunct to DHA in self-tanning formulations, offering a distinct tanning profile. A thorough understanding of its chemical structure, physicochemical properties, and reaction mechanisms is essential for the development of stable, effective, and safe cosmetic products. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this promising ingredient.

References

- 1. uk.typology.com [uk.typology.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [chemeurope.com]

- 4. dsm.com [dsm.com]

- 5. DE102008006101B4 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 6. RU2741007C1 - Method of producing this compound from dihydroxyacetone and formaldehyde - Google Patents [patents.google.com]

- 7. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

L-Erythrulose: A Comprehensive Technical Guide on its Natural Sources and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Erythrulose, a naturally occurring ketotetrose, has garnered significant interest in various scientific and industrial fields, particularly in cosmetics and as a chiral building block in organic synthesis. This technical guide provides an in-depth exploration of the natural origins of L-Erythrulose, its historical discovery, and the biotechnological methods developed for its production. The document details the microorganisms and plant sources known to produce or contain L-Erythrulose, presents quantitative data on production yields, and outlines the experimental protocols for its bioconversion and isolation.

Natural Sources of L-Erythrulose

L-Erythrulose is found in a variety of natural sources, including plants and microorganisms. While it is present in some fruits, the most significant and commercially viable sources are microbial fermentation processes.

Plant Sources

L-Erythrulose has been identified in several plant species, most notably in red-colored fruits. It is particularly abundant in red raspberries (Rubus idaeus), where it contributes to the fruit's flavor profile.[1][2][3] It is also reported to be found in sugar cane (Saccharum officinarum).[4][5][6] However, the concentration in these plant sources is generally low, making direct extraction for commercial purposes economically challenging.

Microbial Sources and Biotechnological Production

The primary method for producing L-Erythrulose is through the microbial oxidation of meso-erythritol.[7] Several species of acetic acid bacteria, particularly from the genera Gluconobacter and Acetobacter, are known to efficiently perform this bioconversion.[7][8]

Key microorganisms involved in L-Erythrulose production include:

-

Gluconobacter oxydans [9]

-

Gluconobacter frateurii [9]

-

Gluconobacter kondonii [9]

-

Acetobacter suboxidans [10]

These bacteria possess polyol dehydrogenases that catalyze the specific oxidation of erythritol to L-Erythrulose. This biotechnological route is the preferred method for industrial-scale production due to its high efficiency and specificity.[9][11]

Discovery and Historical Context

The first documented production of L-Erythrulose was reported in 1938 by Whistler and Underkofler.[7][10] They described the conversion of meso-erythritol to L-Erythrulose through the action of the microorganism Acetobacter suboxidans.[7][10] This discovery laid the foundation for the biotechnological production methods that are utilized today. Subsequent research focused on identifying other microorganisms with higher conversion efficiencies and optimizing the fermentation conditions to improve yields.

Quantitative Data on L-Erythrulose Production

The biotechnological production of L-Erythrulose has been optimized over the years, with various studies reporting high yields and productivities. The following table summarizes key quantitative data from different microbial fermentation processes.

| Microorganism | Substrate | Substrate Conc. | Yield | Productivity | Reference |

| Gluconobacter frateurii IFO 3254 | Erythritol | 10% | 98% (w/w) | Not Reported | [9][12] |

| Gluconobacter oxydans | meso-Erythritol | 100 g/L | 98% (w/w) | 2.1 g/L·h | [9] |

| Yarrowia lipolytica (mutant) | Erythritol | Not Reported | 0.64 g/g | 0.116 g/gDCW·h | [9] |

| Gluconobacter genus | meso-Erythritol | Not Reported | Up to 100% | 2.0 to 6.5 g/L·h | [9] |

Experimental Protocols

General Microbial Production of L-Erythrulose from Erythritol

This protocol is a generalized procedure based on methodologies described for Gluconobacter species.

4.1.1. Microorganism and Culture Conditions:

-

Strain: Gluconobacter frateurii IFO 3254.

-

Growth Medium: Tryptic soy broth (TSB) supplemented with 1% D-sorbitol.

-

Cultivation: The strain is grown aerobically with shaking at a controlled temperature (e.g., 30°C).

4.1.2. Bioconversion Reaction:

-

Harvest the bacterial cells from the growth medium by centrifugation to obtain a washed cell suspension.

-

Prepare a reaction mixture containing the washed cell suspension and a 10% solution of meso-erythritol in a suitable buffer.

-

Incubate the reaction mixture at 30°C with shaking (e.g., 170 rpm) for a period of 48 hours.[12]

-

Monitor the conversion of erythritol to L-Erythrulose using techniques such as High-Performance Liquid Chromatography (HPLC).

4.1.3. Isolation and Purification:

-

After the reaction is complete (typically >98% conversion), remove the bacterial cells by centrifugation or filtration.

-

The resulting supernatant contains L-Erythrulose. Further purification can be achieved through downstream processing techniques.

-

A common method involves ion-exchange column chromatography (e.g., Dowex 50W-X2, Ca2+ form) to isolate the pure L-Erythrulose.[9][12]

Visualizations

Biotechnological Production of L-Erythrulose Workflow

The following diagram illustrates the general workflow for the production of L-Erythrulose using microbial fermentation.

Caption: Workflow for the biotechnological production of L-Erythrulose.

Key Chemical Reaction

The core of the biotechnological production is the specific oxidation of a hydroxyl group in meso-erythritol.

Caption: Enzymatic conversion of meso-Erythritol to L-Erythrulose.

References

- 1. News - What is the ingredient L-Erythrulose in cosmetics? [biofingredients.com]

- 2. ulprospector.com [ulprospector.com]

- 3. makingcosmetics.com [makingcosmetics.com]

- 4. us.typology.com [us.typology.com]

- 5. uk.typology.com [uk.typology.com]

- 6. L-Erythrulose | L-glycero-Tetrulose | ketose | sugarcane | TargetMol [targetmol.com]

- 7. DE102008006101B4 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 8. WO2001042483A1 - Process for the biotechnological preparation of l-erythrulose - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. specialchem.com [specialchem.com]

- 12. Production of L-erythrose via L-erythrulose from erythritol using microbial and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Microbial Fermentation for Erythrulose Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrulose, a natural keto-sugar, is a valuable ingredient in the cosmetic and pharmaceutical industries, primarily known for its use in sunless tanning products. Microbial fermentation, particularly utilizing bacteria from the Gluconobacter genus, presents an efficient and sustainable method for its production. This technical guide provides an in-depth overview of the core principles and methodologies involved in the microbial fermentation of this compound. It covers the selection of microorganisms, fermentation strategies, detailed experimental protocols, and downstream processing. Quantitative data from various studies are summarized for comparative analysis, and key metabolic pathways and experimental workflows are visualized to facilitate a deeper understanding of the process.

Introduction

This compound (L-1,3,4-trihydroxy-2-butanone) is a tetrose carbohydrate that offers a more natural and longer-lasting tan compared to dihydroxyacetone (DHA). Its production through chemical synthesis is often complex and can generate undesirable byproducts. Microbial fermentation has emerged as a promising alternative, offering high specificity and yield. The bacterium Gluconobacter oxydans is a key player in this biotransformation, efficiently converting meso-erythritol into L-erythrulose. This guide delves into the technical aspects of this fermentation process, providing a comprehensive resource for researchers and professionals in the field.

Microbial Production of this compound

The core of microbial this compound production lies in the selection of a suitable microorganism and the optimization of fermentation conditions.

Producing Microorganisms

Gluconobacter species are the most extensively studied and utilized microorganisms for this compound production. These acetic acid bacteria possess a unique membrane-bound dehydrogenase system that enables the incomplete oxidation of various sugars and polyols.

-

Gluconobacter oxydans : This is the most prominent species used for this compound production due to its high conversion efficiency of meso-erythritol. Genetically engineered strains of G. oxydans have been developed to enhance production by deleting competing dehydrogenases.

-

Gluconobacter frateurii : This species has also been shown to effectively oxidize erythritol to L-erythrulose.

-

Gluconobacter kondonii : Another species capable of high-efficiency conversion of erythritol to this compound.

Metabolic Pathway

The bioconversion of meso-erythritol to L-erythrulose in Gluconobacter oxydans is a single-step oxidation reaction catalyzed by the membrane-bound enzyme erythritol dehydrogenase . This enzyme is part of the organism's respiratory chain.

Caption: Bioconversion of meso-erythritol to L-erythrulose.

Fermentation Strategies

Both batch and fed-batch fermentation strategies have been successfully employed for this compound production. The choice of strategy depends on factors such as desired product concentration and productivity.

Batch Fermentation

In a batch process, all nutrients are provided at the beginning of the fermentation. This method is simpler to operate but can be limited by substrate and product inhibition. High concentrations of meso-erythritol at the start can inhibit the growth and activity of Gluconobacter.

Fed-Batch and Continuous Fermentation

Fed-batch fermentation involves the controlled feeding of the substrate (meso-erythritol) throughout the fermentation process. This strategy helps to overcome substrate inhibition and can lead to higher cell densities and product titers. A continuous fermentation process, where fresh medium is continuously added and fermented broth is removed, can achieve high space-time yields but may result in lower final product concentrations to avoid product inhibition.

Data Presentation: Comparative Fermentation Performance

The following tables summarize quantitative data from various studies on this compound production, providing a basis for comparing different microorganisms and fermentation strategies.

Table 1: this compound Production by Different Gluconobacter Species

| Microorganism | Substrate | Fermentation Mode | This compound Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Gluconobacter oxydans 621HΔupp BP.8 | meso-Erythritol | Batch (resting cells) | 242 | 0.99 | 10 | |

| Gluconobacter oxydans 621HΔupp BP.8 | meso-Erythritol | Continuous | 54 | 0.99 | 27 | |

| Gluconobacter frateurii IFO 3254 | Erythritol | Batch (washed cells) | ~98 (from 100 g/L substrate) | 0.98 | ~2.04 | |

| Gluconobacter kondonii CGMCC8391 | meso-Erythritol | Fed-batch | 207.9 | 0.94 | 6.50 | |

| Gluconobacter oxydans DSM 7145 | meso-Erythritol | Not Specified | >140 | Not Specified | Not Specified |

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound production.

Inoculum Preparation for Gluconobacter oxydans

-

Pre-activation: Inoculate a single colony of G. oxydans into a 250 mL Erlenmeyer flask containing 50 mL of pre-activation medium (e.g., 50 g/L sorbitol, 5 g/L yeast extract).

-

Incubate at 30°C with shaking at 220 rpm for 24 hours.

-

Seed Culture: Transfer the pre-activated culture to a 2 L Erlenmeyer flask containing 500 mL of seed culture medium (e.g., 100 g/L sorbitol, 10 g/L yeast extract).

-

Incubate at 30°C with shaking at 220 rpm for 24 hours.

Fermentation Medium and Conditions

-

Medium Composition (example for batch fermentation):

-

meso-Erythritol: 100 - 250 g/L

-

Yeast Extract: 10 g/L

-

KH₂PO₄: 1 g/L

-

MgSO₄·7H₂O: 0.25 g/L

-

-

Fermentation Parameters:

-

Temperature: 30°C

-

pH: 5.0 - 6.0 (can be controlled with NaOH or CaCO₃)

-

Dissolved Oxygen (DO): Maintained above 20% air saturation, often controlled by stirrer speed.

-

Aeration: 1-2 vvm (volume of air per volume of medium per minute)

-

Caption: General experimental workflow for this compound production.

Downstream Processing: Purification of this compound

-

Cell Removal: Centrifuge the fermentation broth at 8,000-10,000 rpm for 10-15 minutes to pellet the bacterial cells.

-

Supernatant Collection: Carefully decant the supernatant which contains the dissolved this compound.

-

Initial Purification: The supernatant can be subjected to initial purification steps like activated carbon treatment to remove color impurities.

-

Chromatographic Purification:

-

Ion-Exchange Chromatography: This is a common method for separating this compound from other charged molecules in the broth. A cation exchange resin (e.g., Dowex 50W-X2, Ca²⁺ form) can be used.

-

Elution is typically performed with deionized water.

-

-

Concentration: The fractions containing pure this compound are pooled and concentrated under vacuum.

-

Crystallization (Optional): For obtaining solid this compound, crystallization can be induced from the concentrated solution.

-

Final Product: The final product is typically a clear to pale-yellowish viscous liquid.

Analytical Methods: Quantification of this compound by HPLC

-

Sample Preparation:

-

Take a sample from the fermentation broth.

-

Centrifuge to remove cells.

-

Dilute the supernatant with the mobile phase to a concentration within the calibration range.

-

Filter the diluted sample through a 0.22 µm syringe filter before injection.

-

-

HPLC System and Conditions:

-

Column: A carbohydrate analysis column, such as an amino-based column (e.g., Lichrospher 5-NH2) or a ligand exchange column (e.g., Shodex SUGAR SC1011), is suitable.

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 or 90:10 v/v) is commonly used.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-35°C.

-

Detector: A Refractive Index (RI) detector is typically used for carbohydrate analysis. An ultraviolet (UV) detector at 277 nm can also be used for this compound.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of pure this compound.

-

Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

-

Genetic Engineering for Enhanced Production

To improve the efficiency of this compound production, genetic engineering strategies can be employed. A key approach involves the creation of multideletion strains of G. oxydans. By knocking out genes that encode for other membrane-bound dehydrogenases, the metabolic flux can be directed more specifically towards the conversion of meso-erythritol to L-erythrulose, thereby increasing the product yield and purity.

Conclusion

Microbial fermentation, particularly with Gluconobacter oxydans, offers a robust and efficient platform for the production of this compound. By optimizing fermentation strategies, such as employing fed-batch or continuous processes, and utilizing genetically engineered strains, high titers and productivities can be achieved. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and professionals to develop and optimize their own this compound production processes. Further research into metabolic engineering and downstream processing will continue to enhance the economic viability and sustainability of this biotechnological approach.

Erythrulose: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Tetrose Carbohydrate: Properties, Biochemical Roles, and Methodologies

Abstract

Erythrulose, a naturally occurring tetrose carbohydrate, has garnered significant interest beyond its well-known application in sunless tanning products. As a keto-tetrose, its unique chemical structure and reactivity make it a molecule of interest in various biochemical pathways and a potential chiral building block in organic synthesis. This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. It delves into its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its intricate roles in significant biological processes, including the Maillard reaction, the pentose phosphate pathway, and vitamin C degradation.

Physicochemical and Safety Data of this compound

This compound (C₄H₈O₄) is a ketose sugar with a molecular weight of 120.104 g/mol .[1][2] It exists as a clear, colorless to pale-yellowish, highly viscous liquid or syrup.[1][3][4] this compound is soluble in water and methanol.[2][5] The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₄H₈O₄ | [1] |

| Molar Mass | 120.1 g/mol | [5] |

| Density | 1.420 g/cm³ | [5] |

| Boiling Point | 144.07°C (estimate) | [5] |

| Specific Rotation [α]D¹⁸ | +11.4° (c = 2.4 in water) | [5] |

| Flash Point | 110°C | [5] |

| pKa | 12.00 ± 0.20 (Predicted) | [5] |

| Solubility | Soluble in water, slightly soluble in methanol. | [2][5] |

| Appearance | Colorless to slightly yellow oil/syrup. | [1][5] |

Table 2: Safety and Toxicological Data for this compound

| Parameter | Value | Species | Test Guideline | References |

| Acute Oral Toxicity (LD₅₀) | >2000 mg/kg | Rat | OECD 401 | [6][7] |

| Skin Irritation | Not an irritant | Guinea Pig, Human | - | [6] |

| Eye Irritation | Not an irritant (20% solution) | Rabbit | OECD 405 | [6] |

| Skin Sensitization | Not a sensitizer | Guinea Pig | - | [8] |

| Mutagenicity (Ames' test) | Not mutagenic | - | - | [7][9] |

Key Biochemical Roles and Signaling Pathways

This compound is implicated in several significant biochemical processes, extending beyond its cosmetic applications.

The Maillard Reaction and Advanced Glycation End Products (AGEs)

This compound, as a reducing sugar, readily participates in the Maillard reaction, a non-enzymatic browning reaction with amino acids.[1] This reaction is responsible for its effect in sunless tanning products, where it reacts with the amino acids in the keratin of the stratum corneum to form brown-colored polymers called melanoidins.[2][10]

However, this reactivity also leads to the formation of Advanced Glycation End products (AGEs) in vivo.[1] The formation of AGEs is a complex process initiated by the reaction of a reducing sugar, like this compound, with the amino groups of proteins, lipids, or nucleic acids to form a Schiff base. This is followed by rearrangements to form more stable Amadori products, which then undergo a series of further reactions, including oxidation, dehydration, and condensation, to form irreversible AGEs.[11][12][13] The accumulation of AGEs is associated with various pathological conditions, including diabetes complications and aging.[1][11][14]

Pentose Phosphate Pathway

Erythrose-4-phosphate, a phosphorylated derivative of the aldotetrose erythrose, is a key intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP).[15][16] While this compound itself is not a direct intermediate, its isomer erythrose is. The PPP is a crucial metabolic pathway that runs parallel to glycolysis, generating NADPH for reductive biosynthesis and protecting against oxidative stress, and producing precursors for nucleotide synthesis.[15][16] In some microorganisms, such as Brucella, erythritol is catabolized to D-erythrose-4-phosphate, which then enters the PPP.[17] This pathway involves the conversion of L-3-tetrulose-4-phosphate to D-erythrose-4-phosphate via a series of isomerizations.[17]

Vitamin C Degradation

L-Erythrulose is a degradation product of vitamin C (ascorbic acid).[18][19] The breakdown of dehydroascorbic acid (DHA), the oxidized form of vitamin C, can proceed through a non-oxidative pathway that yields L-erythrulose and oxalic acid.[18][20] This pathway has been identified as a major route for vitamin C degradation in vivo, with 3-deoxythreosone, a precursor to this compound, being a significant degradation product found bound to human lens proteins.[20][21]

Experimental Protocols

Production of L-Erythrulose by Fermentation

L-Erythrulose can be produced by the aerobic fermentation of meso-erythritol using microorganisms of the genus Gluconobacter.[1][22][23]

-

Microorganism: Gluconobacter oxydans or Gluconobacter frateurii.[22][24]

-

Substrate: meso-Erythritol.

-

Culture Medium: A suitable medium containing meso-erythritol and one or more polyhydric alcohols.[23] For example, tryptic soy broth (TSB) supplemented with 1% D-sorbitol.[24][25]

-

Incubation Conditions:

-

Process:

-

Prepare a washed cell suspension of the selected Gluconobacter strain.

-

Inoculate the culture medium with the cell suspension.

-

Incubate under the specified conditions. Meso-erythritol can be added in a single batch, repeatedly, or continuously to maintain a concentration of 50 to 150 g/L.[23]

-

Monitor the conversion of erythritol to this compound. At a 10% substrate concentration, approximately 98% conversion can be achieved within 48 hours.[24][25]

-

-

Purification: The resulting L-erythrulose can be purified from the fermentation broth using methods such as membrane filtration, ion exchange chromatography, electrodialysis, and activated carbon treatment.[23]

Enzymatic Synthesis of L-Erythrulose

L-Erythrulose can be synthesized enzymatically using transketolase.[26]

-

Enzyme: Transketolase (TK).

-

Substrates: Hydroxypyruvate (HPA) and glycolaldehyde (GA).[26]

-

Reaction Conditions:

-

Protocol:

-

Prepare a reaction mixture containing the substrates in a suitable buffer.

-

Add the transketolase enzyme to the reaction mixture.

-

Incubate the reaction at 20°C.

-

Monitor the production of L-erythrulose and the consumption of hydroxypyruvate.

-

A multi-enzymatic cascade reaction has also been developed for the synthesis of L-erythrulose from glycerol.[27] This system utilizes glycerol dehydrogenase (GDH), fructose-6-phosphate aldolase (FSAA129S), NADH oxidase (NOX), and catalase.[27]

Chemical Synthesis of this compound

This compound can be synthesized via an aldol condensation of dihydroxyacetone and formaldehyde.[28]

-

Reactants: Dihydroxyacetone and formaldehyde.

-

Catalyst: Zeolite-like imidazolate frame (ZIF) formed by cations such as Zn(II), Co(II), Fe(II), or Cd(II) and organic linkers.[28]

-

Reaction Conditions:

-

Procedure:

-

In a reactor, combine dihydroxyacetone, formaldehyde solution, and water.

-

Add the ZIF catalyst.

-

Heat the mixture to the desired temperature while stirring.

-

Maintain the reaction for a specified time (e.g., 0.5 hours).

-

The reaction products can be analyzed by high-performance liquid chromatography (HPLC).

-

Analytical Methods for this compound

The quantification of this compound in various matrices can be achieved using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a common method for the analysis of this compound and other carbohydrates. A variety of columns and detection methods can be employed depending on the sample matrix.

-

Gas Chromatography (GC): GC can also be used for the analysis of this compound, often requiring derivatization to increase volatility.

-

Spectroscopic Methods: While not typically used for quantification in complex mixtures, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are invaluable for the structural elucidation and identification of this compound and its reaction products.[25]

This compound as a Chiral Building Block

This compound derivatives can serve as valuable chiral building blocks in organic synthesis.[29] Its stereocenters and functional groups make it a useful starting material for the stereoselective synthesis of complex molecules, including functionalized d3 and d4 synthons.[29] This has been applied in the formal synthesis of natural products like goniothalesdiol.[29] The use of chiral building blocks is of particular importance in drug discovery and development, where the stereochemistry of a molecule is often critical to its biological activity.[30]

Conclusion

This compound is a multifaceted tetrose carbohydrate with significance extending far beyond its cosmetic applications. Its role in fundamental biochemical processes such as the Maillard reaction and its connection to the pentose phosphate pathway and vitamin C metabolism highlight its importance in cellular chemistry and pathology. The availability of robust fermentation and enzymatic synthesis protocols facilitates its production for research and industrial purposes. For researchers, scientists, and drug development professionals, a thorough understanding of the properties, reactivity, and biological implications of this compound is crucial for harnessing its potential as a research tool and a chiral building block in the synthesis of novel therapeutic agents. Further investigation into its metabolic fate and its interactions with biological systems will undoubtedly unveil new applications and deepen our understanding of carbohydrate chemistry in health and disease.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. us.typology.com [us.typology.com]

- 3. dsm.com [dsm.com]

- 4. This compound | 40031-31-0 | Cosmetic Ingredients Guide [ci.guide]

- 5. chembk.com [chembk.com]

- 6. makingcosmetics.com [makingcosmetics.com]

- 7. 4. Is this compound safe for use as self tanning agent?-faq [mcbiotec.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. Survey of chemical substances in consumer products, 72 – Assessment of DHA in self-tanning creams applied in spray booths – 5 Health assessment [www2.mst.dk]

- 10. dsm.com [dsm.com]

- 11. The role of advanced glycation end products in aging and metabolic diseases: bridging association and causality - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Advanced Glycation End Products in the Skin: Molecular Mechanisms, Methods of Measurement, and Inhibitory Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Advanced glycation end-products: modifiable environmental factors profoundly mediate insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. researchgate.net [researchgate.net]

- 20. Vitamin C degradation products and pathways in the human lens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. L-Erythrulose production with a multideletion strain of Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. WO2001042483A1 - Process for the biotechnological preparation of l-erythrulose - Google Patents [patents.google.com]

- 24. researchgate.net [researchgate.net]

- 25. Production of L-erythrose via L-erythrulose from erythritol using microbial and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. chemrxiv.org [chemrxiv.org]

- 28. RU2741007C1 - Method of producing this compound from dihydroxyacetone and formaldehyde - Google Patents [patents.google.com]

- 29. Stereoselective anti aldol reactions of this compound derivatives. Functionalized chiral d3 and d4 synthons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Biotechnological Production of Erythrulose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrulose, a natural ketotetrose sugar, has garnered significant interest in the cosmetic and pharmaceutical industries. Its application as a self-tanning agent, often in combination with dihydroxyacetone (DHA), provides a more natural and longer-lasting tan. Beyond cosmetics, its potential as a chiral building block in the synthesis of complex organic molecules is an area of active research. This technical guide provides an in-depth overview of the biotechnological pathways for this compound synthesis, focusing on microbial fermentation and enzymatic catalysis. Detailed experimental methodologies, quantitative data, and pathway visualizations are presented to facilitate research and development in this field.

Microbial Fermentation of Erythritol

The primary route for the biotechnological production of this compound is through the aerobic fermentation of erythritol by bacteria of the genus Gluconobacter. These Gram-negative bacteria are known for their ability to perform incomplete oxidation of various sugars and polyols.

Core Pathway: Oxidation of Erythritol

The key reaction in this pathway is the regioselective oxidation of erythritol to L-erythrulose, catalyzed by a membrane-bound erythritol dehydrogenase. This enzyme is located on the periplasmic side of the cytoplasmic membrane.

Caption: Oxidation of erythritol to L-erythrulose by Gluconobacter.

Quantitative Data from Fermentation Studies

The following table summarizes key quantitative data from various studies on this compound production using Gluconobacter species.

| Microorganism | Fermentation Type | Substrate | Titer (g/L) | Yield (%) | Productivity (g/L/h) | Reference |

| Gluconobacter oxydans 621HΔupp BP.8 | Batch (Resting Cells) | meso-Erythritol | 242 | 99 | 10 | [1][2] |

| Gluconobacter oxydans 621HΔupp BP.8 | Continuous (Resting Cells) | meso-Erythritol | 54 | 99 | 27 | [1][2] |

| Gluconobacter frateurii IFO 3254 | Batch (Washed Cells) | Erythritol (10%) | ~98 (from 100g/L) | 98 | ~2.04 | [1] |

| Gluconobacter kondonii CGMCC8391 | Fed-batch | meso-Erythritol | 207.9 | 94 | 6.5 | [3] |

| Gluconobacter sp. (this compound-tolerant) | Batch | Erythritol | ≥ 140 | Not Reported | Not Reported | [4] |

Experimental Protocols

-

Strain Activation: Activate a cryopreserved culture of Gluconobacter oxydans on a solid slant medium containing 40 g/L L-sorbitol, 10 g/L yeast extract, and 20 g/L agar. Incubate at 30°C for 48 hours.[5]

-

Pre-culture: Inoculate a single colony into a 500 mL shake flask containing 50 mL of seed medium (e.g., 50 g/L glucose and 10 g/L yeast extract).[5] Alternatively, a complex medium containing 5 g/L yeast extract, 2.5 g/L MgSO₄·7H₂O, 1 g/L (NH₄)₂SO₄, and 1 g/L KH₂PO₄ can be used.[6]

-

Incubation: Incubate the pre-culture at 30°C and 200 rpm in a reciprocal shaker until the desired cell density is reached (typically 24-48 hours).[5][7]

-

Bioreactor Setup: Prepare a sterile 10L bioreactor containing the fermentation medium. A typical medium consists of 100 g/L erythritol, 15 g/L yeast extract, 5 g/L CaCO₃, 1 g/L MgSO₄·7H₂O, 0.9 g/L KH₂PO₄, and 0.13 g/L K₂HPO₄·3H₂O, with the pH adjusted to 6.2.[5]

-

Inoculation: Inoculate the bioreactor with the pre-culture (e.g., 5% v/v).[7]

-

Fermentation Conditions: Maintain the temperature at 30°C. Control the pH at approximately 6.0. Ensure adequate aeration, as the process is strictly aerobic. The dissolved oxygen (DO) concentration can be controlled to 20% air saturation by adjusting the stirrer speed (e.g., 500–1200 rpm).[8]

-

Monitoring: Monitor the consumption of erythritol and the production of this compound using High-Performance Liquid Chromatography (HPLC).[9]

-

Cell Removal: Separate the bacterial cells from the fermentation broth by centrifugation or microfiltration.[10]

-

Concentration: Concentrate the cell-free broth to reduce the volume, for example, by evaporation under reduced pressure.[11]

-

Purification:

-

Ion Exchange Chromatography: Remove charged impurities by passing the concentrated broth through ion exchange columns.[1]

-

Adsorption Chromatography: Use adsorbents to remove colored impurities and other byproducts.

-

Crystallization: Induce crystallization of this compound from the purified and concentrated solution by cooling. This step may be repeated to achieve high purity (e.g., >99.5%).

-

Caption: Workflow for this compound production via fermentation.

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a highly specific and controlled alternative to microbial fermentation for producing this compound. This approach often involves multi-enzyme cascades to convert simpler substrates into the desired product.

Core Pathway: One-Pot, Two-Step Synthesis of L-Erythrulose

A notable enzymatic pathway involves a three-enzyme cascade for the one-pot, two-step synthesis of L-erythrulose from D-serine and glycolaldehyde.[12] The enzymes involved are D-amino acid oxidase (DAAO), catalase (CAT), and transketolase (TK).

-

Step 1: D-amino acid oxidase converts D-serine to hydroxypyruvate. Catalase is used to decompose the hydrogen peroxide byproduct, protecting the other enzymes.

-

Step 2: Transketolase catalyzes the condensation of hydroxypyruvate and glycolaldehyde to form L-erythrulose.

Caption: One-pot, two-step enzymatic synthesis of L-erythrulose.

Quantitative Data from Enzymatic Synthesis Studies

| Enzyme System | Substrates | Product | Concentration/Conversion | Reaction Time | Reference |

| D-Amino Acid Oxidase, Catalase, Transketolase (Co-immobilized) | D-Serine (50 mM), Glycolaldehyde (50 mM) | L-Erythrulose | 30.7 mM | 6 hours | [12] |

| Transketolase | Hydroxypyruvate (50 mM), Glycolaldehyde (50 mM) | L-Erythrulose | 100% Conversion | < 10 minutes | [13][14] |

Experimental Protocols

-

Support Preparation: Use silica monolithic pellets with amino groups.

-

Activation: Activate the amino groups by incubating the pellets with a 2.5% (v/v) glutaraldehyde solution in 0.1 M phosphate buffer (pH 7.0) for 2 hours. Wash thoroughly with distilled water and phosphate buffer.[12]

-

Immobilization: Add a solution containing both D-amino acid oxidase and catalase in 0.1 M phosphate buffer (pH 7.0) to the activated support. Incubate for 3 hours at room temperature, followed by overnight incubation at 6°C.[12]

-

Reaction Mixture Preparation: In a basket-type reactor, dissolve D-serine (50 mM), glycolaldehyde (50 mM), thiamine diphosphate (ThDP, 0.1 mM), and MgCl₂ (1 mM) in distilled water. Adjust the pH to 7.0 with 0.1 M NaOH.[12]

-

Incubation: Incubate the reaction mixture at 30°C for 10 minutes.[12]

-

Enzyme Addition: Add the co-immobilized DAAO-CAT biocatalyst and the separately immobilized transketolase.

-

Reaction Conditions: Bubble oxygen into the reactor at 10 mL/min. Stir the reaction mixture at 400 rpm and maintain the temperature at 30°C. Maintain the pH at 7.0 by the automated addition of 0.1 M HCl using a pH-stat.[12]

-

Monitoring: Monitor the formation of L-erythrulose by HPLC using a carbohydrate analysis column and a refractive index (RI) detector.[9]

Conclusion

Biotechnological routes for this compound production offer sustainable and efficient alternatives to traditional chemical synthesis. Microbial fermentation with Gluconobacter species, particularly genetically engineered strains, has demonstrated high titers and yields. The optimization of fermentation parameters and downstream processing is crucial for economic viability on an industrial scale. Enzymatic synthesis, especially through multi-enzyme cascades, provides a highly specific and controlled method for producing chiral this compound, which is of significant interest for pharmaceutical applications. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals aiming to advance the production and application of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. L-Erythrulose production with a multideletion strain of Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DE102008006101B4 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 5. Efficient 1,3-dihydroxyacetone biosynthesis in Gluconobacter oxydans using metabolic engineering and a fed-batch strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a novel defined minimal medium for Gluconobacter oxydans 621H by systematic investigation of metabolic demands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. portal.fis.tum.de [portal.fis.tum.de]

- 9. benchchem.com [benchchem.com]

- 10. Downstream Processing Techniques - Creative Biogene [microbiosci.creative-biogene.com]

- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Isolation of Erythrulose from Red Raspberries: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrulose, a naturally occurring ketotetrose sugar found in red raspberries (Rubus idaeus), has garnered significant interest in the cosmetic and pharmaceutical industries.[1][2] This technical guide provides a comprehensive overview of a proposed methodology for the isolation, purification, and quantification of this compound from red raspberries. While commercial production of this compound is predominantly achieved through biotechnological fermentation, this document outlines a feasible, albeit extrapolated, laboratory-scale protocol for its extraction from its natural plant source. The proposed methods are based on established principles of carbohydrate chemistry and analytical separation techniques. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and related fields who are interested in exploring the natural sourcing of this valuable compound.

Introduction

This compound (C4H8O4) is a four-carbon keto-sugar that is valued for its applications in self-tanning products, often in combination with dihydroxyacetone (DHA), to produce a more natural and longer-lasting tan.[1] Beyond its cosmetic uses, the unique biochemical properties of this compound warrant further investigation for potential pharmaceutical applications. Red raspberries are a known natural source of this compound.[1][2] The isolation of this compound from this natural matrix presents a unique set of challenges compared to microbial fermentation, primarily related to the complex biochemical composition of the fruit. This guide details a multi-step process for the isolation and purification of this compound from red raspberries, providing a framework for further research and development.

Proposed Experimental Protocols

The following protocols are adapted from established methods for the extraction and analysis of monosaccharides and other bioactive compounds from plant materials, specifically tailored for the isolation of this compound from red raspberries.

Extraction of Crude Sugar Fraction

This protocol is based on standard methods for the extraction of simple sugars from fruit matrices.

| Parameter | Value/Description | Rationale |

| Solvent | 80% Ethanol (v/v) in deionized water | Efficiently extracts small polar molecules like monosaccharides while precipitating larger molecules like polysaccharides and proteins. |

| Solid-to-Solvent Ratio | 1:10 (g/mL) | Ensures thorough extraction of soluble components from the fruit pulp. |

| Temperature | 60°C | Moderate heat enhances extraction efficiency without significant degradation of this compound. |

| Extraction Time | 2 hours | Adequate time for the solvent to penetrate the plant tissue and solubilize the target compound. |

| Agitation | Continuous stirring | Maximizes the interaction between the solvent and the plant material. |

Methodology:

-

Fresh or frozen red raspberries are homogenized to a fine pulp.

-

The pulp is suspended in 80% ethanol at a 1:10 ratio in a stirred, temperature-controlled vessel.

-

The mixture is heated to 60°C and stirred continuously for 2 hours.

-

The extract is then coarse-filtered through cheesecloth to remove large solids.

-

The filtrate is centrifuged at 10,000 x g for 20 minutes to pellet finer suspended particles.

-

The supernatant, containing the crude sugar extract, is carefully decanted.

-

The solvent is removed under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a concentrated aqueous extract.

Purification of this compound

A multi-step purification process is proposed to isolate this compound from other sugars and interfering compounds in the crude extract.

2.2.1. Solid-Phase Extraction (SPE) for Initial Cleanup

This step aims to remove pigments, phenolic compounds, and other non-sugar components.

| Parameter | Value/Description |

| SPE Cartridge | C18 Reversed-Phase |

| Conditioning Solvent | Methanol |

| Equilibration Solvent | Deionized Water |

| Loading | Concentrated aqueous extract from 2.1 |

| Wash Solvent | 5% Methanol in Water |

| Elution Solvent | 20% Methanol in Water |

Methodology:

-

A C18 SPE cartridge is conditioned with methanol followed by equilibration with deionized water.

-

The concentrated aqueous extract is loaded onto the cartridge.

-

The cartridge is washed with 5% methanol in water to remove highly polar impurities.

-

The fraction containing this compound and other sugars is eluted with 20% methanol in water.

-

The eluate is collected and concentrated under vacuum.

2.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This is the primary purification step to separate this compound from other monosaccharides.

| Parameter | Value/Description |

| Column | Amino-propyl bonded silica (NH2) |

| Mobile Phase | Acetonitrile:Water (80:20, v/v) |

| Flow Rate | 5 mL/min (for a semi-preparative column) |

| Detection | Refractive Index (RI) |

| Injection Volume | To be optimized based on sample concentration and column capacity. |

Methodology:

-

The concentrated eluate from the SPE step is dissolved in the mobile phase.

-

The solution is filtered through a 0.45 µm syringe filter.

-

The sample is injected onto the preparative HPLC system.

-

Fractions are collected based on the retention time of an this compound standard.

-

Collected fractions containing purified this compound are pooled and the solvent is removed by lyophilization.

Quantification of this compound

An analytical HPLC method is proposed for the quantification of this compound in the initial extract and purified fractions.

| Parameter | Value/Description |

| Analytical Column | Amino-propyl bonded silica (NH2) (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detector | Refractive Index (RI) |

| Injection Volume | 20 µL |

| Standard | High-purity this compound standard for calibration curve |

Methodology:

-

A calibration curve is generated using a series of this compound standards of known concentrations.

-

Samples (crude extract, purified fractions) are appropriately diluted with the mobile phase and filtered.

-

Samples are injected into the HPLC system.

-

The peak area corresponding to this compound is integrated.

-

The concentration of this compound in the samples is determined by comparing the peak area to the calibration curve.

Data Presentation

The following tables are templates for the presentation of quantitative data that would be generated from the proposed experimental protocols.

Table 1: this compound Content in Red Raspberries (Hypothetical Data)

| Sample | Variety | This compound Content (mg/100g fresh weight) | Method |

| Raspberry A | Heritage | 15.2 ± 1.8 | HPLC-RID |

| Raspberry B | Meeker | 12.5 ± 2.1 | HPLC-RID |

| Raspberry C | Tulameen | 18.9 ± 2.5 | HPLC-RID |

Table 2: Purification Summary for this compound from Red Raspberries (Hypothetical Data)

| Purification Step | Total Sugars (mg) | This compound (mg) | Purity (%) | Recovery (%) |

| Crude Extract | 1500 | 15 | 1.0 | 100 |

| SPE Eluate | 1200 | 14 | 1.2 | 93.3 |

| Prep-HPLC Pool | 10 | 9.5 | 95.0 | 63.3 |

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the proposed workflow for the isolation and purification of this compound from red raspberries.

Caption: Proposed workflow for this compound isolation.

Generalized Metabolic Context

The precise biosynthetic pathway of this compound in red raspberries is not well-documented in current literature. However, it is likely formed as an intermediate in carbohydrate metabolism. The following diagram illustrates a simplified and generalized view of the pentose phosphate pathway, where tetrose phosphates (precursors to tetroses like this compound) are generated.

Caption: Generalized Pentose Phosphate Pathway.

Conclusion and Future Directions

This technical guide outlines a plausible, multi-step methodology for the isolation, purification, and quantification of this compound from red raspberries. The proposed workflow integrates standard techniques in natural product chemistry and analytical science to provide a robust framework for obtaining high-purity this compound from its natural source. It is important to note that the lack of specific literature on this exact process necessitates the adaptation of existing protocols for similar compounds. Therefore, optimization of each step, including solvent systems, extraction parameters, and chromatographic conditions, will be critical for achieving high yield and purity.

Future research should focus on validating and optimizing this proposed protocol. Furthermore, a detailed investigation into the biosynthetic pathway of this compound in Rubus idaeus would be of significant scientific value. Such studies would not only enhance our understanding of carbohydrate metabolism in plants but could also open avenues for the metabolic engineering of this compound production in various biological systems. The successful isolation and characterization of this compound from red raspberries will undoubtedly contribute to the development of new applications for this versatile molecule in the pharmaceutical and cosmetic industries.

References

Erythrulose in Plants: An Unexplored Metabolic Frontier

While the ketose sugar erythrulose is confirmed to exist naturally in some plants, most notably red raspberries, a comprehensive understanding of its role as a plant metabolite remains largely uncharted territory in scientific literature. Despite its well-documented use in the cosmetics industry as a self-tanning agent, its metabolic significance within the plant kingdom—including its biosynthetic and degradation pathways, physiological functions, and typical concentrations in various plant tissues—is not well-established.

Currently, the available scientific data is insufficient to construct an in-depth technical guide on this compound's role as a plant metabolite that would meet the needs of researchers, scientists, and drug development professionals. Key areas lacking detailed information include:

-

Biosynthesis and Metabolism: There is a significant gap in the literature describing the specific enzymatic pathways that lead to the synthesis of this compound in plants. While one source notes that L-erythrulose can be a degradation product of vitamin C, this is discussed within a mammalian context and not as a primary plant metabolic route[1].

-

Physiological Function: The specific functions of this compound in plant growth, development, stress response, or signaling have not been elucidated.

-

Quantitative Data: There is a lack of published research detailing the concentrations of this compound in different plant species, tissues, or under varying environmental conditions.

Current State of Knowledge

This compound (C4H8O4) is a naturally occurring four-carbon ketose.[2][3] It is found in red fruits such as raspberries.[2][3][4] Commercially, it is often produced via the aerobic fermentation of the bacterium Gluconobacter using plant-derived starting materials like sugar cane.[5] Its primary and well-documented application is in sunless tanning products, where it reacts with amino acids in the skin to produce a brown color.[3]

Future Research Directions

The presence of this compound in plants opens up several avenues for future research. A thorough investigation into its metabolic role could yield new insights into plant biochemistry and physiology. Key research questions to address would include:

-

What are the specific biosynthetic and catabolic pathways of this compound in plants?

-

What enzymes are involved in these pathways?

-

Does this compound play a role in plant defense, stress tolerance, or as a signaling molecule?

-

How do concentrations of this compound vary between different plant species and in response to environmental stimuli?

To facilitate this research, the development and validation of robust experimental protocols for the extraction and quantification of this compound in plant tissues will be essential.

Logical Relationship Diagram

The following diagram illustrates the current understanding and the knowledge gap regarding this compound as a plant metabolite.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Erythrulose in Cosmetic Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of erythrulose, a key active ingredient in modern self-tanning formulations. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectroscopy offer robust and reliable approaches for the determination of this compound content in various cosmetic matrices such as creams, lotions, and serums.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. Two primary HPLC methods are presented here: one utilizing a Refractive Index Detector (RID) for direct analysis and another employing a UV-Vis detector following a derivatization step.

HPLC with Refractive Index Detection (HPLC-RID)

This method is highly suitable for the direct quantification of this compound, as it does not require the analyte to possess a chromophore. The principle is based on the change in the refractive index of the mobile phase as the analyte elutes from the column.

Experimental Protocol:

a) Instrumentation:

-

HPLC system equipped with an isocratic pump, autosampler, column oven, and a refractive index detector.

-

Data acquisition and processing software.

b) Reagents and Materials:

-

This compound reference standard (≥98% purity).

-

Acetonitrile (HPLC grade).

-

Deionized water (18.2 MΩ·cm).

-

Syringe filters (0.45 µm, PTFE or nylon).

c) Chromatographic Conditions:

-

Column: Amino column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Acetonitrile:Water (75:25, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Detector Temperature: 35°C.

-

Injection Volume: 20 µL.

d) Preparation of Standard Solutions:

-

Stock Standard Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.05 mg/mL to 1.0 mg/mL.

e) Sample Preparation:

-

Accurately weigh approximately 1 g of the cosmetic formulation into a 50 mL beaker.

-

Add 20 mL of hot deionized water (~60-70°C) and stir until the sample is completely dispersed.

-

Transfer the dispersion to a 50 mL volumetric flask and allow it to cool to room temperature.

-

Make up the volume with deionized water and mix thoroughly.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

f) Analysis and Quantification:

-

Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample solution.

-

Determine the concentration of this compound in the sample from the calibration curve.

Workflow for HPLC-RID Analysis of this compound

Caption: Workflow for this compound Quantification by HPLC-RID.

HPLC with UV-Vis Detection (HPLC-UV) following Derivatization

Since this compound lacks a significant UV chromophore, a pre-column derivatization step is necessary to render it detectable by a UV-Vis detector. This method offers high sensitivity and selectivity.

Experimental Protocol:

a) Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and a diode array or variable wavelength UV-Vis detector.

-

Data acquisition and processing software.

b) Reagents and Materials:

-

This compound reference standard (≥98% purity).

-

Acetonitrile and Methanol (HPLC grade).

-

Deionized water (18.2 MΩ·cm).

-

Derivatizing agent: 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.2% in acetonitrile with catalytic amount of sulfuric acid).

-

Syringe filters (0.45 µm, PTFE).

c) Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

A: Water

-

B: Acetonitrile

-

Gradient: 40% B to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 360 nm.

-

Injection Volume: 10 µL.

d) Derivatization and Standard Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in mobile phase A.

-

Create working standards (e.g., 1-100 µg/mL) by diluting the stock solution.

-

To 1 mL of each standard, add 1 mL of DNPH solution.

-

Heat the mixture at 60°C for 30 minutes.

-

Cool to room temperature and inject into the HPLC.

e) Sample Preparation:

-

Extract this compound from the formulation as described in the HPLC-RID method (Section 1.1.e).

-

Take 1 mL of the filtered sample extract and derivatize it following the same procedure as for the standards (Section 1.2.d, steps 3-4).

Workflow for HPLC-UV (with Derivatization) Analysis

Caption: Workflow for this compound Quantification by HPLC-UV with Derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds. For a non-volatile compound like this compound, a derivatization step to increase its volatility is essential. Silylation is a common derivatization technique for compounds with hydroxyl groups.

Experimental Protocol:

a) Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Autosampler.

-

Data acquisition and processing software with a mass spectral library.

b) Reagents and Materials:

-

This compound reference standard (≥98% purity).

-

Pyridine (anhydrous).

-

Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Hexane (GC grade).

c) GC-MS Conditions:

-

Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 50-500 m/z.

d) Derivatization and Standard Preparation:

-

Prepare a stock solution of this compound (1 mg/mL) in pyridine.

-

Prepare working standards by dilution.

-

In a reaction vial, place 100 µL of each standard solution and evaporate the solvent under a gentle stream of nitrogen.

-

Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

-

Seal the vial and heat at 70°C for 1 hour.

-

Cool to room temperature and inject 1 µL into the GC-MS.

e) Sample Preparation:

-

Perform a liquid-liquid extraction of the cosmetic formulation. Weigh 1 g of the sample, add 10 mL of water and 10 mL of hexane, and vortex thoroughly.

-

Separate the aqueous layer and evaporate it to dryness.

-

Reconstitute the residue in 1 mL of pyridine and proceed with the derivatization as described for the standards.

Workflow for GC-MS Analysis of this compound

Caption: Workflow for this compound Quantification by GC-MS.

UV-Visible Spectrophotometry

This colorimetric method provides a simpler and more accessible approach for the quantification of this compound, particularly for routine quality control where high-throughput is desired. It relies on a chemical reaction that produces a colored product, the absorbance of which is proportional to the this compound concentration.

Experimental Protocol:

a) Instrumentation:

-

UV-Visible Spectrophotometer.

-

Cuvettes (1 cm path length).

b) Reagents and Materials:

-

This compound reference standard (≥98% purity).

-

Deionized water.

-

Fehling's solution (A and B) or another suitable colorimetric reagent for reducing sugars.

c) Method:

-

Preparation of Standard Curve:

-

Prepare a series of this compound standard solutions in deionized water (e.g., 0.1 to 1.0 mg/mL).

-

To 1 mL of each standard, add 1 mL of freshly mixed Fehling's solution.

-

Heat the mixture in a boiling water bath for 10 minutes.

-

Cool the solutions to room temperature and measure the absorbance at the wavelength of maximum absorbance (e.g., around 600-700 nm for the red precipitate of Cu₂O, which would require dissolution in an appropriate acid for measurement, or by monitoring the decrease in the blue color of the Cu²⁺ complex).

-

Plot absorbance versus concentration to create a calibration curve.

-

-

Sample Preparation:

-

Prepare an aqueous extract of the cosmetic formulation as described in the HPLC-RID method (Section 1.1.e).

-

-

Analysis:

-

Take 1 mL of the filtered sample extract and treat it with Fehling's solution in the same manner as the standards.

-

Measure the absorbance and determine the concentration of this compound from the standard curve.

-

Logical Relationship for Spectrophotometric Analysis

Caption: Principle of Spectrophotometric Quantification of this compound.

Data Presentation: Method Validation Summary

The following table summarizes typical validation parameters for the described analytical methods. The data for the HPLC-RID method is based on literature values for similar analyses, while the parameters for the other methods represent expected performance characteristics.[1]

| Parameter | HPLC-RID | HPLC-UV (with Derivatization) | GC-MS (with Silylation) | UV-Vis Spectrophotometry |

| Linearity Range | 0.05 - 1.0 mg/mL | 1 - 100 µg/mL | 1 - 100 µg/mL | 0.1 - 1.0 mg/mL |

| Correlation Coefficient (r²) | >0.998 | >0.999 | >0.999 | >0.995 |

| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% | 95 - 105% |

| Precision (% RSD) | < 2.0% | < 2.0% | < 5.0% | < 5.0% |

| Limit of Detection (LOD) | ~0.01 mg/mL | ~0.1 µg/mL | ~0.1 µg/mL | ~0.05 mg/mL |

| Limit of Quantification (LOQ) | ~0.03 mg/mL | ~0.5 µg/mL | ~0.5 µg/mL | ~0.1 mg/mL |

Disclaimer: The provided protocols and validation data are intended as a guide. It is essential for researchers to perform their own method development and validation to ensure the suitability of the method for their specific formulation and instrumentation.

References

Erythrulose in Dermatological Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrulose, a natural keto-sugar found in red raspberries, is primarily utilized in dermatological applications as a self-tanning agent.[1] Its mechanism of action is based on the Maillard reaction, a non-enzymatic browning reaction with amino acids in the stratum corneum, which produces melanoidins, resulting in a temporary tan-like coloration of the skin.[2] Unlike Dihydroxyacetone (DHA), the most common self-tanning ingredient, this compound reacts slower and is reported to produce a more gradual, longer-lasting, and less streaky tan with a redder, more natural tone.[1][3] Beyond its cosmetic use, research into this compound's broader dermatological effects is limited. However, existing studies provide valuable insights into its interaction with the skin, particularly concerning its effects on skin hydration and the generation of free radicals upon UV exposure. These aspects are critical for the development of safe and effective topical formulations.